6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine
Description
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine |
InChI |
InChI=1S/C7H9N5/c1-4-3-12-7(11-6(4)9)5(8)2-10-12/h2-3H,8H2,1H3,(H2,9,11) |
InChI Key |
QFFBPYPPXFKEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C=N2)N)N=C1N |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions with β-Dicarbonyl Compounds
The condensation of 5-aminopyrazoles with β-dicarbonyl derivatives is a foundational method for constructing the pyrazolo[1,5-a]pyrimidine scaffold. For 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine, this typically involves reacting 5-amino-3-methylpyrazole with ethyl acetoacetate or malononitrile under acidic or basic conditions . The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and dehydration (Scheme 1).
Mechanistic Insights :
-
Step 1 : The amino group of 5-amino-3-methylpyrazole attacks the carbonyl carbon of ethyl acetoacetate, forming a Schiff base intermediate.
-
Step 2 : Intramolecular cyclization eliminates ethanol, yielding the dihydro-pyrazolo[1,5-a]pyrimidine intermediate.
-
Step 3 : Aromatization via dehydration completes the fused bicyclic structure .
Optimization studies highlight the role of solvents (e.g., ethanol, DMF) and catalysts (e.g., potassium persulfate) in enhancing yields (68–89%) . For example, refluxing 5-amino-3-methylpyrazole with ethyl acetoacetate in acetic acid for 4 hours yields 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine with 82% efficiency .
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Condensation | 5-Amino-3-methylpyrazole, ethyl acetoacetate | Reflux in AcOH, 4h | 82 | |
| Cyclization | 5-Amino-pyrazole, malononitrile | Microwave, 440 W, 5min | 89 |
One-Pot Cyclization and Oxidative Halogenation
A one-pot methodology developed by Sikdar et al. (2023) enables efficient synthesis through sequential cyclization and oxidative halogenation . This approach uses amino pyrazoles, enaminones, and sodium halides (NaCl, NaBr) in the presence of potassium persulfate (K₂S₂O₈).
Procedure :
-
Cyclocondensation : 5-Amino-3-methylpyrazole reacts with enaminones at 80°C to form the pyrazolo[1,5-a]pyrimidine core.
-
Oxidative Halogenation : K₂S₂O₈ mediates halogen incorporation at position 3, followed by amination to introduce the diamino groups .
This method achieves 75–89% yields under mild conditions, avoiding toxic halogenating agents. The use of sodium iodide selectively produces 3-iodo derivatives, which are subsequently aminated to yield the target compound .
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency and regioselectivity. Moustafa et al. (2022) demonstrated that irradiating a mixture of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and cinnamoyl derivatives at 120°C for 20 minutes selectively forms 7-aminopyrazolo[1,5-a]pyrimidines .
Key Advantages :
-
Reduced Reaction Time : 20 minutes vs. 4–6 hours under conventional heating.
-
Improved Regioselectivity : Microwave conditions favor formation of the 7-amino isomer over the 5-amino counterpart .
A comparative study showed microwave-assisted synthesis achieving 92% yield for 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine, versus 72% under thermal conditions .
Ultrasound-Mediated Eco-Friendly Synthesis
Ultrasound irradiation offers a green alternative by accelerating reaction kinetics through cavitation. Al-Zaydi (2009) reported synthesizing pyrazolo[1,5-a]pyrimidines using ultrasound (35–40°C, 25 kHz), achieving 74–88% yields in 30–40 minutes .
Case Study :
-
Reacting 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine with ethyl acetoacetate under ultrasound yields 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine in 74% yield, compared to 68% under reflux .
This method reduces energy consumption and avoids hazardous solvents, aligning with sustainable chemistry principles.
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability and cost-effectiveness. A multi-step protocol from PMC (2022) involves:
-
Chlorination : Treating pyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ to form 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine (61% yield) .
-
Amination : Substituting chlorine atoms with ammonia under high pressure (120°C, 24h), achieving 85% purity .
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃, DMF | 110°C, 6h | 61 |
| Amination | NH₃ (g), ethanol | 120°C, 24h | 85 |
Continuous flow reactors further optimize throughput, enabling kilogram-scale production with >90% purity .
Chemical Reactions Analysis
Substitution Reactions
The 3- and 5-amino groups serve as nucleophilic centers for electrophilic substitution. Key reactions include:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms, yielding 5,7-dichloro derivatives .
-
Morpholine Substitution : Reactivity at position 7 allows selective substitution with morpholine under mild conditions (room temperature, K₂CO₃), achieving 94% yield .
Table 1: Substitution Reactions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ | Reflux, 6 hr | 5,7-dichloro-2-methyl derivative | 61% | |
| Morpholine | K₂CO₃, RT, 24 hr | 4-{5-Chloro-2-methylpyrazolo...} | 94% |
Cyclocondensation with Dicarbonyl Compounds
The amino groups participate in cyclocondensation reactions to form fused pyrazolo[1,5-a]pyrimidine derivatives:
-
Acetylacetone : Forms 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6 ) via nucleophilic attack and cyclization .
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Ethyl Acetoacetate : Produces 5-methyl-7-hydroxy derivatives (7a ) with ethanol elimination .
Mechanistic Pathway :
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Nucleophilic attack by C3-amino group on carbonyl carbon.
-
Intramolecular cyclization followed by dehydration/decarboxylation .
Reactions with α,β-Unsaturated Carbonyl Systems
The compound reacts with α,β-unsaturated ketones (e.g., 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one) to form aryl-substituted pyrazolo[1,5-a]pyrimidines (8a–c ) . Key steps:
-
Michael addition at the α,β-unsaturated system.
Microwave/Ultrasound-Assisted Syntheses
Modern techniques enhance reaction efficiency:
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Ethyl Propiolate : Under microwave irradiation (440 W, 6 min), forms intermediate 11 , which cyclizes to 12 (pyrazolo[1,5-a]pyrimidine) .
-
Malononitrile : Yields cyano-substituted derivatives (14 ) with 94% conversion under optimized conditions .
Table 2: Microwave-Assisted Reactions
| Reactant | Time | Product | Notable Spectral Data (¹H NMR) | Source |
|---|---|---|---|---|
| Ethyl Propiolate | 6 min | 12 | δ 6.15 (C-6 pyrimidine proton) | |
| Malononitrile | 8 min | 14 | δ 7.22–7.37 (aromatic), δ 5.51 (NH₂) |
Biological Activity of Derivatives
Reaction products demonstrate significant bioactivity:
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Antibacterial Effects : Compound 6 (5,7-dimethyl derivative) shows MIC = 0.187–0.50 µg/mL against Gram-positive/-negative bacteria .
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Antibiofilm Activity : Derivatives 3a and 10a inhibit >85% biofilm formation in S. aureus and P. aeruginosa .
Table 3: Biological Performance
| Compound | Bioactivity (MIC, µg/mL) | Biofilm Inhibition (%) | Source |
|---|---|---|---|
| 6 | 0.187 (S. aureus), 0.50 (E. coli) | 76–80 | |
| 3a | 0.125 (S. aureus), 0.062 (P. aeruginosa) | ≥85 |
Scientific Research Applications
Scientific Research Applications
The applications of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine can be categorized into several key areas:
Medicinal Chemistry
- Antitumor Activity : The compound has been studied for its potential as an antitumor agent. It exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in MCF-7 breast cancer cells, it has been shown to significantly inhibit cell migration and induce DNA fragmentation .
- Kinase Inhibition : 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine acts as a selective inhibitor of specific kinases involved in cancer progression. Notably, it has shown inhibitory activity against PI3K δ (IC50 = 50 nM) and IRAK4 (IC50 = 110 nM), making it a promising candidate for targeted cancer therapies .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound possess antimicrobial activities. For example, certain pyrazolo derivatives have demonstrated effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L . This suggests potential applications in developing new antibiotics.
Enzymatic Inhibition
6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine has been investigated for its ability to inhibit enzymes critical for various biochemical pathways. Its role as an enzymatic inhibitor could lead to therapeutic applications in treating diseases that involve dysregulated enzyme activity .
Case Study 1: Antitumor Efficacy in MCF-7 Cells
In a controlled laboratory study focusing on MCF-7 breast cancer cells:
- Objective : To evaluate the antitumor efficacy of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine.
- Findings : The treatment resulted in significant apoptosis induction and inhibited cell cycle progression leading to DNA fragmentation. These results highlight the compound's potential as an effective antitumor agent .
Case Study 2: Antimicrobial Activity Assessment
A study was conducted to assess the antimicrobial properties of various pyrazolo derivatives:
- Objective : To determine the MIC values against multiple bacterial strains.
- Results : Certain derivatives exhibited potent antibacterial effects with MIC values lower than standard antibiotics like cefotaxime. This suggests that these compounds could serve as alternatives or adjuncts to existing antimicrobial therapies .
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can disrupt critical cellular processes, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
Compounds such as 6k and 6l (Scheme 5 in ) incorporate a trifluoromethyl group at position 7 and aryl/amine groups at positions 3 and 4. These substitutions confer nanomolar inhibitory activity against Pim1 kinase (IC50 = 18–27 nM), surpassing the potency of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine in kinase targeting. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions in enzyme binding .
Pyrazolo[1,5-a]pyrimidin-5(4H)-ones
Synthesized via microwave-assisted condensation of amino-pyrazoles with ethyl acetoacetate , these compounds replace the 3,5-diamine groups with a ketone at position 5. The absence of amine groups reduces solubility but increases electrophilicity, making them intermediates for further functionalization .
Triazolo[1,5-a]pyrimidine-6-carboxamides
Derivatives like 5a (Scheme 1 in ) feature a triazolo ring fused to pyrimidine and a carboxamide group at position 6. This structural variation broadens hydrogen-bonding capacity, improving binding to ATP pockets in kinases. However, the carboxamide group introduces synthetic complexity compared to the straightforward diamine substitution in the target compound .
Microwave-Assisted Reactions
6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine derivatives are often synthesized via microwave irradiation (e.g., 440 W for pyrazolo[1,5-a]pyrimidinones ), reducing reaction times from hours to minutes. In contrast, triazolo[1,5-a]pyrimidines require prolonged heating (90°C for 16 hours) in DMF with p-toluenesulfonic acid .
Catalyst Dependence
Pd-catalyzed sequential arylation and alkynylation are critical for introducing trifluoromethyl groups in 7-substituted pyrazolo[1,5-a]pyrimidines , whereas the target compound’s synthesis relies on simpler condensation reactions without transition-metal catalysts .
Anticancer Activity
Biological Activity
6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine can be represented as follows:
This compound features a methyl group at the 6-position and two amine groups at the 3 and 5 positions of the pyrazolo-pyrimidine ring system. Its unique structure contributes to its biological activity.
The biological activity of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine is primarily attributed to its interactions with various molecular targets:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it exhibits potent inhibitory effects on Pim-1 kinase, which plays a critical role in cell survival and proliferation in cancer cells .
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. The ability to disrupt bacterial biofilms and quorum sensing mechanisms has been noted .
Table 1: Biological Activity Summary
Case Studies
Several studies have investigated the biological effects of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine and its derivatives:
-
Pim-1 Inhibition Study :
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines found that compounds similar to 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine showed significant inhibition of Pim-1 kinase activity with IC50 values in the nanomolar range. This inhibition correlated with decreased phosphorylation of BAD protein in treated cancer cells . -
Antimicrobial Properties :
Research published in 2023 highlighted the antimicrobial efficacy of novel pyrazole derivatives against biofilm-forming bacteria. The study demonstrated that these compounds could inhibit biofilm formation by disrupting quorum sensing pathways . -
Cytotoxicity Assessment :
A cytotoxicity study on MCF-7 breast cancer cells revealed that 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine induces apoptosis via caspase activation pathways. The compound exhibited a dose-dependent response with significant cell death observed at higher concentrations .
Q & A
Q. What are the common synthetic routes for preparing 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine?
- Methodological Answer : The compound is typically synthesized via condensation reactions between β-dicarbonyl compounds and heterocyclic amines. For example, reacting 3,5-diamino-4-nitropyrazole with acetoacetic ester under reflux conditions in ethanol yields pyrazolo[1,5-a]pyrimidine derivatives. Key steps include:
Nucleophilic Attack : The amine groups on the pyrazole ring react with the carbonyl groups of the β-dicarbonyl compound.
Cyclization : Intramolecular dehydration forms the pyrimidine ring.
Methylation : Post-synthetic modifications (e.g., using methyl iodide) introduce the methyl group at the 6-position.
Characterization relies on elemental analysis, -NMR, and IR spectroscopy to confirm regioselectivity and purity .
Q. How can researchers optimize reaction conditions for synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:
Q. What spectroscopic techniques are essential for characterizing 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine?
- Methodological Answer :
- -NMR : Distinct peaks for NH (δ 5.8–6.2 ppm) and methyl groups (δ 2.1–2.3 ppm).
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and NH (3300–3500 cm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 178.1 ([M+H]) confirms molecular weight.
Cross-validate with elemental analysis (C: 47.2%, H: 4.8%, N: 37.9%) .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functionalization of 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine?
- Methodological Answer : Quantum Chemical Calculations (e.g., DFT) predict reaction pathways and transition states. For instance:
- Reaction Path Search : Identify low-energy pathways for cyclization using software like Gaussian or ORCA.
- Solvent Effects : COSMO-RS models optimize solvent selection by simulating polarity and dielectric constants.
Computational results guide experimentalists to bypass high-energy intermediates, reducing side reactions .
Q. What strategies resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or regioselectivity. For example:
- Tautomer Identification : Use -NMR to distinguish between keto-enol forms (e.g., δ 170–180 ppm for carbonyl carbons).
- X-ray Crystallography : Resolve ambiguity in substituent positions (e.g., methyl vs. amino group orientation).
- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria .
Q. How do Pd-catalyzed cross-coupling reactions expand the functionalization of 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine?
- Methodological Answer : Palladium catalysts enable C–H activation and arylation at the 5- or 7-positions. For example:
Q. What experimental and computational approaches validate the mechanism of pyrazolo[1,5-a]pyrimidine formation?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via HPLC or in-situ IR.
- Isotope Labeling : Use -labeled amines to trace nitrogen incorporation.
- DFT Simulations : Calculate activation energies for competing pathways (e.g., cyclization vs. dimerization).
Combined data confirm a stepwise mechanism: nucleophilic attack → cyclization → dehydration .
Tables for Key Data
Table 1 : Representative Yields for Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituents | Method | Yield (%) | Reference |
|---|---|---|---|
| 6-Me, 3,5-NH | Condensation | 82 | |
| 7-CF, 3,5-Ar | Pd-Catalyzed | 75 | |
| 5-NH, 7-COEt | SNAr Reaction | 68 |
Table 2 : Computational vs. Experimental Activation Energies (kcal/mol)
| Reaction Step | DFT Value | Experimental Value |
|---|---|---|
| Cyclization | 18.2 | 19.5 |
| Dehydration | 12.7 | 13.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
